

# VERU-111: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Tubulin inhibitor 35 |           |
| Cat. No.:            | B11930479            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

VERU-111, also known as Sabizabulin, is a novel, orally bioavailable, small molecule that acts as a tubulin polymerization inhibitor. It is currently under investigation for the treatment of various cancers, including metastatic castration-resistant prostate cancer and triple-negative breast cancer, as well as for viral infections like COVID-19. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of VERU-111, drawing from available preclinical and clinical data. The document details the experimental methodologies employed in key studies, summarizes quantitative data in structured tables, and visualizes the compound's mechanism of action through a signaling pathway diagram.

### Introduction

VERU-111 is a first-in-class agent that binds to the colchicine binding site on the beta-tubulin subunit and also interacts with the alpha-tubulin subunit, leading to the disruption of microtubule dynamics. This disruption ultimately results in G2/M phase cell cycle arrest and apoptosis in cancer cells. A key advantage of VERU-111 is its oral route of administration, which offers a more convenient and less invasive treatment option compared to intravenously administered chemotherapeutics. Understanding the pharmacokinetic profile and bioavailability of VERU-111 is crucial for optimizing its clinical development and therapeutic use.



# Pharmacokinetics Clinical Pharmacokinetics

A Phase 1b/2 clinical trial (NCT03752099) in men with metastatic castration-resistant prostate cancer provided key insights into the clinical pharmacokinetics of VERU-111.

#### Key Findings:

- Half-Life: The terminal half-life of VERU-111 is approximately 5 hours.
- Steady State: Steady-state plasma concentrations are achieved within 5 days of daily dosing.
- Food Effect: Administration of VERU-111 with a high-fat meal has a minimal effect on the
  extent of its bioavailability, as measured by the Area Under the Curve (AUC). However, a
  high-fat meal can delay the time to reach maximum plasma concentration (Tmax) and lower
  the peak plasma concentration (Cmax).

Table 1: Summary of Clinical Pharmacokinetic Parameters of VERU-111

| Parameter               | Value         | Condition     |
|-------------------------|---------------|---------------|
| Terminal Half-Life (t½) | ~5 hours      | N/A           |
| Time to Steady State    | Within 5 days | Daily Dosing  |
| Food Effect on AUC      | Minimal       | High-fat meal |
| Food Effect on Tmax     | Delayed       | High-fat meal |
| Food Effect on Cmax     | Lowered       | High-fat meal |

Note: Specific quantitative values for Cmax, Tmax, and AUC from the clinical trial's pharmacokinetic substudy are not yet publicly available.

### **Preclinical Pharmacokinetics**

Preclinical studies in various animal models have established the oral bioavailability of VERU-111.



#### **Key Findings:**

 Oral Bioavailability: VERU-111 has demonstrated an oral bioavailability ranging from 21% to 50% in mice, rats, and dogs. One study in mice reported an oral availability of 23%.

Table 2: Summary of Preclinical Oral Bioavailability of VERU-111

| Species | Oral Bioavailability (%) |
|---------|--------------------------|
| Mice    | 21 - 50                  |
| Rats    | 21 - 50                  |
| Dogs    | 21 - 50                  |

Note: Specific preclinical pharmacokinetic parameters (Cmax, Tmax, AUC) and detailed experimental protocols are not consistently reported in the available literature.

# Experimental Protocols Clinical Pharmacokinetic Substudy (NCT03752099)

The protocol for the pharmacokinetic substudy within the Phase 1b/2 clinical trial was designed to assess the effect of food and different formulations on the absorption of VERU-111.

- Study Design: A crossover design was employed where subjects received VERU-111 under both fed (high-fat meal) and fasted conditions.
- Formulations: Two different oral formulations were tested: a powder-in-capsule (PIC) formulation and a formulated capsule (FC).
- Sampling: Serial blood samples were collected at predefined time points following drug administration to determine the plasma concentrations of VERU-111 over time.
- Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time data.

## General Preclinical Oral Bioavailability Study Protocol



While specific detailed protocols for VERU-111 are not consistently available in the public domain, a general methodology for determining oral bioavailability in preclinical animal models (mice, rats, dogs) can be described.

- Animal Models: Healthy, adult male or female animals of the specified species (e.g., C57BL/6 mice, Sprague-Dawley rats, Beagle dogs) are used. Animals are typically fasted overnight before drug administration.
- Drug Administration:
  - Intravenous (IV) Group: A cohort of animals receives VERU-111 intravenously (e.g., via tail vein injection in rodents or cephalic vein in dogs) at a specific dose to determine the complete systemic exposure (100% bioavailability).
  - Oral (PO) Group: Another cohort receives VERU-111 orally, typically via gavage, at a specified dose.
- Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
- Plasma Analysis: Plasma is separated from the blood samples, and the concentration of VERU-111 is quantified using a validated analytical method, such as liquid chromatographytandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including Cmax, Tmax, and AUC for both the IV and PO groups.
- Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) \* 100

# **Mechanism of Action: Signaling Pathway**

VERU-111's primary mechanism of action is the disruption of microtubule polymerization. This initial event triggers a cascade of downstream signaling events, culminating in apoptosis.





Click to download full resolution via product page

Caption: VERU-111 Signaling Pathway Leading to Apoptosis.

# **Experimental Workflow Visualization**

The following diagram illustrates a typical experimental workflow for determining the oral bioavailability of VERU-111 in a preclinical model.





Click to download full resolution via product page

Caption: Preclinical Oral Bioavailability Experimental Workflow.



### Conclusion

VERU-111 is a promising oral anti-cancer agent with a defined mechanism of action and favorable pharmacokinetic properties. Its oral bioavailability across multiple preclinical species and manageable food effect in clinical trials support its continued development. Further publication of detailed quantitative pharmacokinetic data from ongoing and future studies will be critical for refining dosing strategies and maximizing the therapeutic potential of VERU-111 in its target patient populations.

 To cite this document: BenchChem. [VERU-111: A Technical Guide to its Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930479#pharmacokinetics-and-bioavailability-of-veru-111]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com